

Technical Guide: 2-Naphthyl Propionate Spectral Characterization & Synthesis

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Compound of Interest

Compound Name: 2-Naphthyl propionate

CAS No.: 13080-43-8

Cat. No.: B088037

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Executive Summary

2-Naphthyl propionate (CAS: 13080-43-8), also known as

-naphthyl propionate, is a lipophilic ester derivative of 2-naphthol. It serves as a critical substrate in enzymatic assays (specifically for esterase and lipase activity profiling) and as a synthetic intermediate in organic materials science.

Distinction Note: This compound is distinct from Naproxen (2-(6-methoxy-2-naphthyl)propionic acid). **2-Naphthyl propionate** is the simple ester of 2-naphthol and propionic acid.

This guide provides a comprehensive spectral atlas, synthesis workflow, and self-validating analytical protocols designed for research and drug development applications.

Part 1: Spectral Atlas & Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of **2-naphthyl propionate** is characterized by the distinct coupling of the propionyl chain and the complex aromatic region of the naphthalene ring.

H-NMR Data (400 MHz, CDCl

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Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Logic (Self-Validation)
1.28 - 1.32	Triplet (Hz)	3H		Terminal methyl group of the propionyl chain.
2.65 - 2.70	Quartet (Hz)	2H		Methylene to Carbonyl. Validation: If this peak appears at ~4.0 ppm, you have synthesized the ether, not the ester.
7.20 - 7.30	Multiplet	1H	Ar-H (C6)	Aromatic proton.
7.45 - 7.55	Multiplet	2H	Ar-H (C7, C3)	Aromatic protons.
7.58	Singlet (broad)	1H	Ar-H (C1)	The proton between the rings/substituent is often distinct.
7.75 - 7.90	Multiplet	3H	Ar-H (C4, C5, C8)	Deshielded aromatic protons near ring fusion.

C-NMR Data (100 MHz, CDCl₃)

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- Carbonyl (

): 173.5 ppm (Characteristic ester shift).[1]

- Aromatic Ipso (): 148.2 ppm (Deshielded by oxygen attachment).
- Aromatic Backbone: 118.5, 121.3, 125.6, 126.4, 127.6, 127.8, 129.3, 131.4, 133.7 ppm.
- Aliphatic Chain: 27.8 ppm (), 9.2 ppm ().

Infrared (IR) Spectroscopy

The IR spectrum provides the quickest "Go/No-Go" validation for reaction completion.

Wavenumber (cm)	Vibration Mode	Diagnostic Value
1750 - 1765	Stretch	Primary Indicator. Phenolic esters appear at higher frequencies than aliphatic esters (~1740) due to conjugation.
1140 - 1200	Stretch	Strong "C-O-C" asymmetric stretch characteristic of esters.
3050 - 3060	Aromatic	Weak, sharp peaks above 3000 cm .
2940 - 2980	Aliphatic	Methyl/Methylene stretches from the propionyl group.
ABSENT	Stretch	Reaction Monitor: The broad band at 3200-3400 cm (present in 2-naphthol starting material) must be completely absent.

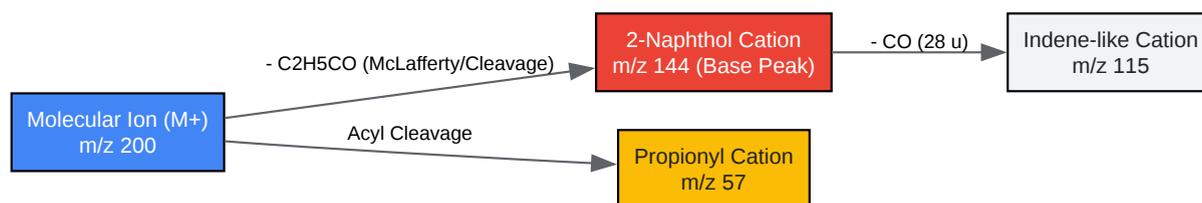
Mass Spectrometry (EI, 70 eV)

The fragmentation pattern is dominated by the cleavage of the ester bond, releasing the stable naphthol moiety.

- Molecular Ion (): m/z 200.2 (Parent peak).
- Base Peak: m/z 144 (2-Naphthol radical cation,).

- Fragment: m/z 115 (Indene-like cation, loss of CO from naphthol ion).
- Fragment: m/z 57 (Propionyl cation,).
- Fragment: m/z 29 (Ethyl cation,).

Visualization: Mass Spec Fragmentation Logic



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Caption: Primary fragmentation pathway showing the dominant cleavage to the 2-naphthol cation.

Part 2: Synthesis & Purification Protocol

Reaction Logic

The most reliable synthesis route utilizes Schotten-Baumann conditions or anhydrous acylation with propionyl chloride. This method is preferred over Fischer esterification due to the lower nucleophilicity of phenols compared to aliphatic alcohols.

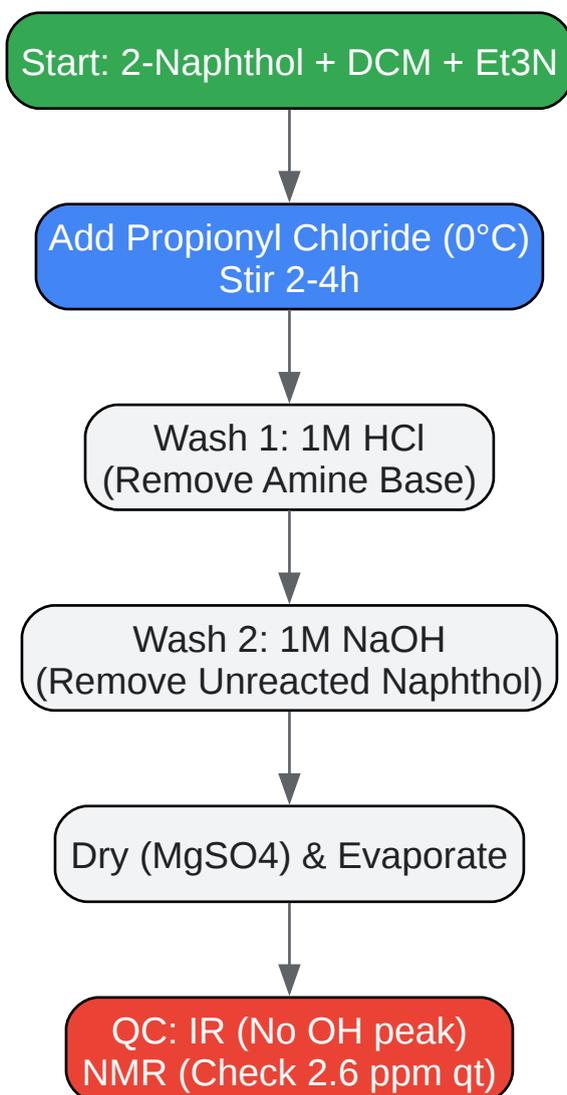
Reaction Equation:

Step-by-Step Procedure

- Preparation: Dissolve 2-naphthol (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (1.2 eq) as the proton scavenger. Cool to 0°C.

- Addition: Dropwise add Propionyl Chloride (1.1 eq) to the stirring solution. The reaction is exothermic; maintain temperature $<10^{\circ}\text{C}$ to prevent side reactions.
- Monitoring: Allow to warm to room temperature. Stir for 2-4 hours.
 - Checkpoint: Spot TLC (Hexane:Ethyl Acetate 8:2). The starting material (2-naphthol) is more polar (lower Rf) than the ester product (higher Rf).
- Workup (Purification):
 - Wash 1 (Acidic): Wash organic phase with 1M HCl. Purpose: Removes unreacted Triethylamine/Pyridine.
 - Wash 2 (Basic): Wash organic phase with 1M NaOH or sat. NaHCO₃.
. Purpose: Removes unreacted 2-naphthol (converts to water-soluble naphtholate). Critical Step for Purity.
 - Wash 3 (Neutral): Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
- Final Polish: Recrystallize from Ethanol/Water or Hexane if the solid is off-white.

Visualization: Synthesis Workflow



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Caption: Optimized synthesis workflow emphasizing the basic wash step to ensure removal of phenolic starting material.

Part 3: References & Data Verification[2]

- National Institute of Standards and Technology (NIST). **2-Naphthyl propionate** Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69.
- PubChem. **2-Naphthyl propionate** Compound Summary. National Library of Medicine.
- Sigma-Aldrich. Product Specification: **2-Naphthyl propionate**.

- Spectral Database for Organic Compounds (SDBS). General reference for Naphthalene derivative shifts. AIST Japan. (Search: "2-Naphthyl ester").^{[2][3]}

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Sources

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- 2. Access to Optically Pure β -Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optically active 1-(6-methoxy-2-naphthyl)-2-alkoxycarbonylamino-1-propanone, its derivatives and their halo analogs, and methods for their manufacture - Patent 0091757 [data.epo.org]
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